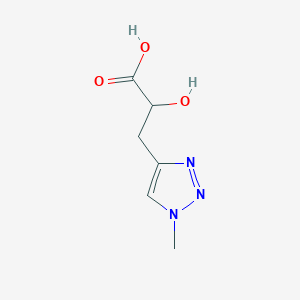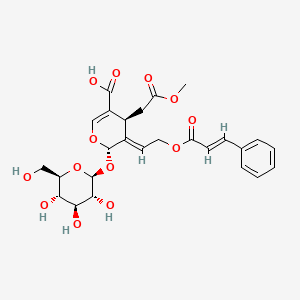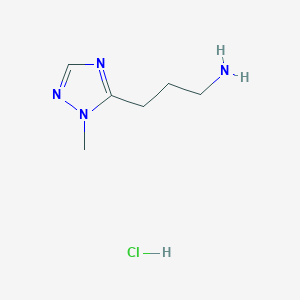![molecular formula C14H23N B15262862 (2-Ethylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B15262862.png)
(2-Ethylbutyl)[(4-methylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutyl)[(4-methylphenyl)methyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of an ethylbutyl group and a methylphenylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutyl)[(4-methylphenyl)methyl]amine typically involves the reaction of 2-ethylbutylamine with 4-methylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutyl)[(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or nitroso compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Amine oxides or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding substituted amines.
Scientific Research Applications
(2-Ethylbutyl)[(4-methylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (2-Ethylbutyl)[(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Ethylbutyl)[(4-chlorophenyl)methyl]amine
- (2-Ethylbutyl)[(4-methoxyphenyl)methyl]amine
- (2-Ethylbutyl)[(4-nitrophenyl)methyl]amine
Uniqueness
(2-Ethylbutyl)[(4-methylphenyl)methyl]amine is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2-ethyl-N-[(4-methylphenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-4-13(5-2)10-15-11-14-8-6-12(3)7-9-14/h6-9,13,15H,4-5,10-11H2,1-3H3 |
InChI Key |
SSCREZVBSVOFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B15262784.png)

![[1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B15262799.png)

![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl]-2,5-dihydrofuran-2-one](/img/structure/B15262810.png)
![[3-(Dimethylamino)propyl][(2-methylphenyl)methyl]amine](/img/structure/B15262824.png)


![2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B15262850.png)





